N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod, commonly known simply as Fingolimod, is a synthetic compound primarily recognized for its role as a sphingosine 1-phosphate receptor modulator. It is utilized in the treatment of relapsing forms of multiple sclerosis, a condition characterized by inflammatory attacks on the central nervous system. Fingolimod was developed by Novartis and received approval from the U.S. Food and Drug Administration in 2010. Beyond its primary indication, recent studies have explored its potential applications in managing lung complications associated with COVID-19 .
The synthesis of N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod involves several key steps:
The synthetic route emphasizes the use of inexpensive and readily available starting materials, which enhances both safety and environmental sustainability during production. The method also allows for high yields and minimizes waste products .
Fingolimod has a complex molecular structure characterized by its unique arrangement of atoms:
The structure features a long octyl chain attached to a phenolic group, which contributes to its lipophilicity and ability to penetrate cellular membranes .
The compound exhibits specific physical properties:
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties for research or therapeutic purposes. Each reaction type can lead to significant changes in biological activity or solubility.
Fingolimod exerts its therapeutic effects primarily through modulation of sphingosine 1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, binds to these receptors, leading to the sequestration of lymphocytes in lymph nodes. This action reduces lymphocyte circulation in the central nervous system, thereby diminishing inflammatory responses associated with multiple sclerosis .
This mechanism not only helps mitigate autoimmune attacks but also provides insights into potential applications for other inflammatory conditions.
Fingolimod's chemical properties enable it to interact effectively with biological systems, making it suitable for therapeutic applications.
N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod has diverse applications across various fields:
The synthesis of N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod (molecular formula: C₃₇H₅₉NO₄; MW: 581.87 g/mol) hinges on multi-step organic transformations, primarily leveraging Friedel-Crafts acylation as the foundational step. As identified in pharmacological studies, this compound serves as a critical dimer impurity in Fingolimod (Gilenya®) production [4]. A validated route begins with 4-octylacetophenone, which undergoes nucleophilic addition with ethyl bromoacetate, followed by acidic decarboxylation to yield the butanoic acid backbone. Subsequent coupling with Fingolimod’s amino-alcohol segment employs peptide-coupling agents like HATU or EDC in aprotic solvents (e.g., dichloromethane), achieving yields of 68–75% after chromatographic purification [1]. Alternative approaches utilize reductive amination between the ketone intermediate (4-octylphenylbutanone) and Fingolimod under hydrogenation conditions (Pd/C, H₂), though this method risks over-reduction and requires stringent control [5].
Table 1: Key Identifiers of N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod
Property | Value |
---|---|
Chemical Name | 2-((1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)amino)-4-(4-octylphenyl)butanoic Acid |
Synonyms | Fingolimod Dimer Impurity; Gilenya Dimer |
Molecular Formula | C₃₇H₅₉NO₄ |
Molecular Weight | 581.87 g/mol |
Appearance | White to Off-White Solid |
Storage | 2–8°C (Refrigerator) |
Optimizing the butanoic acid intermediate (4-(4-octylphenyl)butanoic acid) is pivotal for yield enhancement. Key improvements include:
Coupling efficiencies are further boosted via protecting group strategies. For instance, acetylation of Fingolimod’s amine prior to condensation reduces steric hindrance, followed by mild base-catalyzed deacetylation (e.g., K₂CO₃/MeOH) post-coupling [9].
Industrial-scale synthesis emphasizes solvent selection, catalyst recovery, and atom economy:
Table 2: Green Metrics for Key Synthetic Steps
Step | Atom Economy (%) | E-Factor | Solvent Intensity (mL/g) |
---|---|---|---|
Friedel-Crafts Acylation | 92.1 | 8.2 | 15 |
Ketone Reduction (TES/TFA) | 95.6 | 1.5 | 8 |
Henry Reaction | 88.3 | 12.7 | 22 |
Final Coupling/Hydrogenation | 76.4 | 18.9 | 30 |
Patent landscapes reveal divergent strategies for scalability and impurity control:
The trade-offs center on cost (catalyst recycling vs. disposal), purity (crystallization vs. telescoping), and throughput (batch vs. flow hydrogenation). WO2012056458A2’s route offers superior atom economy (84.2%), while US9056813B2 excels in impurity control for GMP-grade output [3] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7